molecular formula C17H11F3N2O3 B2439435 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 852367-70-5

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2439435
CAS No.: 852367-70-5
M. Wt: 348.281
InChI Key: YSPOMFMQKSOTQT-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound featuring an indole ring system, a trifluoromethoxy group, and an acetamide moiety

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Potential use in drug development for various therapeutic applications.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

Target of Action

The primary target of 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is the PDE4B enzyme . This enzyme plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that promotes anti-inflammatory effects.

Mode of Action

The compound acts as a selective inhibitor of the PDE4B enzyme . By inhibiting this enzyme, it increases the levels of cAMP within cells. This increase in cAMP suppresses the inflammatory response, which can be beneficial in conditions like arthritis and multiple sclerosis .

Biochemical Pathways

The compound’s action affects the cAMP-dependent pathway . By inhibiting PDE4B, the breakdown of cAMP is reduced, leading to an increase in cAMP levels. Elevated cAMP levels can then exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines .

Result of Action

The result of the compound’s action is a reduction in inflammation . This is achieved through the suppression of pro-inflammatory cytokines, which are proteins that promote inflammation. This makes the compound potentially useful in the treatment of inflammatory diseases like arthritis and multiple sclerosis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and its interaction with the PDE4B enzyme . Additionally, the presence of other molecules can either enhance or inhibit its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indole derivatives.

Comparison with Similar Compounds

  • 2-(1H-Indol-3-yl)ethan-1-ol: Another indole derivative with potential biological activity.

  • Tryptophol: An endogenous metabolite with sedative properties.

Uniqueness: 2-(1H-Indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its trifluoromethoxy group, which can impart distinct chemical and biological properties compared to other indole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in its applications.

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Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-7-5-10(6-8-11)22-16(24)15(23)13-9-21-14-4-2-1-3-12(13)14/h1-9,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPOMFMQKSOTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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